molecular formula C13H16F3NO4S2 B2716526 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine CAS No. 1705043-62-4

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine

Cat. No.: B2716526
CAS No.: 1705043-62-4
M. Wt: 371.39
InChI Key: ICJYIUZQAMQDHS-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic compound that features both sulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a methylsulfonyl chloride reagent under basic conditions.

    Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrrolidine reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives without sulfonyl groups.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Phenyl Sulfone: Similar in having a trifluoromethyl group and sulfonyl group.

    Methylsulfonyl Pyrrolidine: Similar in having a methylsulfonyl group attached to a pyrrolidine ring.

Uniqueness

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is unique due to the combination of both trifluoromethyl and sulfonyl groups attached to a pyrrolidine ring. This unique structure imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S2/c1-22(18,19)12-6-7-17(8-12)23(20,21)9-10-2-4-11(5-3-10)13(14,15)16/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYIUZQAMQDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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